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molecular formula C16H16O3 B031116 Desoxyanisoin CAS No. 120-44-5

Desoxyanisoin

Cat. No. B031116
M. Wt: 256.3 g/mol
InChI Key: SICBLYCPRWNHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09370522B2

Procedure details

The diaryl product was obtained using the same synthetic methods as shown in Example 25, step 5, using 2-(4-methoxyphenyl)acetic acid (5.0 g, 30.1 mmol, 1.00 equiv) and anisole (16 g, 148.1 mmol, 5.00 equiv) as reactants. Purification via silica gel column (ethyl acetate/petroleum ether (1:10)) afforded 4.0 g (52%) of 1,2-bis(4-methoxyphenyl)ethanone as a white solid.
[Compound]
Name
diaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.[C:13]1([O:19][CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH3:20][O:19][C:13]1[CH:18]=[CH:17][C:16]([C:10](=[O:12])[CH2:9][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
diaryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification via silica gel column (ethyl acetate/petroleum ether (1:10))

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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